An In-depth Technical Guide to the Chemical Properties and Stability of 2,3-Butanediol-d6
An In-depth Technical Guide to the Chemical Properties and Stability of 2,3-Butanediol-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of 2,3-Butanediol-d6, a deuterated analog of 2,3-butanediol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.
Core Chemical Properties
2,3-Butanediol-d6 (CAS No. 344750-80-7) is a stable isotope-labeled version of 2,3-butanediol where six hydrogen atoms have been replaced by deuterium.[1] This isotopic substitution results in a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] Its physicochemical properties are nearly identical to its non-deuterated counterpart, ensuring similar behavior in analytical systems.[1]
Table 1: General and Isotopic Properties of 2,3-Butanediol-d6
| Property | Value |
| Chemical Formula | C₄D₆H₄O₂ |
| Molecular Weight | 96.16 g/mol [3] |
| CAS Number | 344750-80-7 |
| Isotopic Enrichment | ≥98 atom % D |
| Mass Shift | M+6 |
Table 2: Physicochemical Properties of 2,3-Butanediol (Non-deuterated analog)
Note: These values are for the non-deuterated form of 2,3-butanediol and serve as a close approximation for the deuterated compound.
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 177 - 184 °C |
| Melting Point | 19 - 25 °C |
| Density | Approximately 0.987 - 1.002 g/mL at 20 °C |
| Solubility | Miscible with water; soluble in alcohol, ketones, and ether |
| Flash Point | 85 °C (185 °F) |
Stability and Storage
Stability:
2,3-Butanediol-d6 is a stable compound under normal ambient conditions. It is not prone to degradation under typical laboratory settings. However, as a vicinal diol, it is susceptible to reaction with strong oxidizing agents. Such reactions can lead to the cleavage of the carbon-carbon bond between the two hydroxyl groups, forming smaller carbonyl compounds. It is also incompatible with acid anhydrides, acid chlorides, chloroformates, and reducing agents.
Storage:
For optimal stability and to prevent contamination, 2,3-Butanediol-d6 should be stored in a tightly closed container. The storage area should be cool, dry, and well-ventilated. It is also recommended to keep it away from sources of ignition as it is a combustible liquid.
Experimental Protocols
The analysis of 2,3-Butanediol-d6 is typically performed using chromatographic and spectroscopic methods. Its use as an internal standard is a primary application.
a) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
GC-MS is a common technique for the quantification of 2,3-butanediol in various matrices, with 2,3-Butanediol-d6 used as an internal standard.
-
Sample Preparation: A known amount of 2,3-Butanediol-d6 is spiked into the sample containing the non-deuterated 2,3-butanediol. The analytes may then be extracted from the matrix using a suitable solvent.
-
GC Separation: The extract is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column). The temperature program is optimized to achieve baseline separation of 2,3-butanediol from other matrix components.
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor specific ions for both the analyte and the deuterated internal standard. The distinct mass difference allows for accurate quantification.
b) Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
LC-MS is another powerful technique for the analysis of 2,3-butanediol, particularly for samples that are not amenable to GC analysis.
-
Sample Preparation: Similar to GC-MS, a precise amount of 2,3-Butanediol-d6 is added to the sample. The sample is then typically diluted with a suitable solvent and filtered before injection.
-
LC Separation: A reversed-phase or HILIC column can be used for the separation of 2,3-butanediol. The mobile phase composition is optimized to achieve good chromatographic resolution.
-
MS Detection: Electrospray ionization (ESI) is a common ionization technique. The mass spectrometer is set to monitor the parent and/or fragment ions of both 2,3-butanediol and 2,3-Butanediol-d6 for quantification.
c) Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy can be used to confirm the identity and isotopic purity of 2,3-Butanediol-d6.
-
Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. The absence or significant reduction of signals corresponding to the deuterated positions in the ¹H NMR spectrum confirms the isotopic labeling. The ¹³C NMR spectrum will show the characteristic signals for the carbon backbone.
Visualizations
Below are diagrams illustrating key concepts and workflows related to 2,3-Butanediol-d6.
Caption: Workflow for quantitative analysis using 2,3-Butanediol-d6 as an internal standard.
